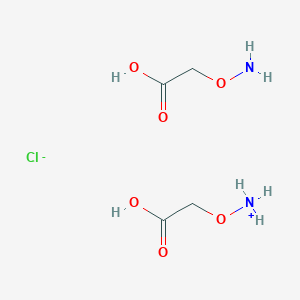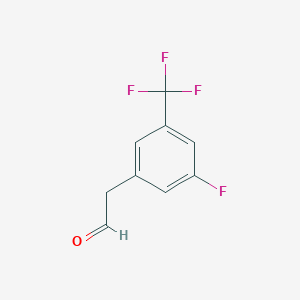![molecular formula C18H11ClF3N3O2 B12440407 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440407.png)
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine derivative with aminobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-[6-(2-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- 4-[6-(2-Chlorophenyl)-4-(methyl)pyrimidin-2-yl]aminobenzoic acid
Uniqueness
The uniqueness of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H11ClF3N3O2 |
|---|---|
Poids moléculaire |
393.7 g/mol |
Nom IUPAC |
4-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-13-4-2-1-3-12(13)14-9-15(18(20,21)22)25-17(24-14)23-11-7-5-10(6-8-11)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
Clé InChI |
UVQGXYRXQUVYDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
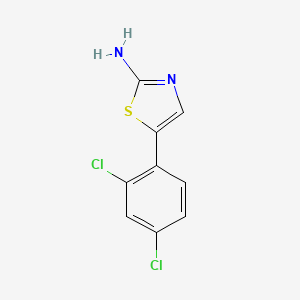
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
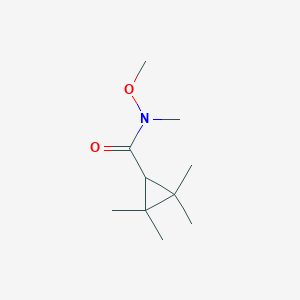
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
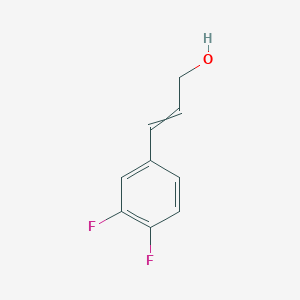
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
